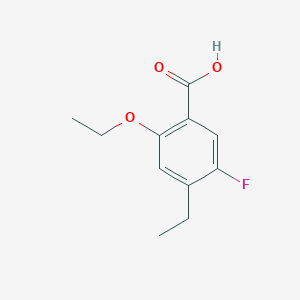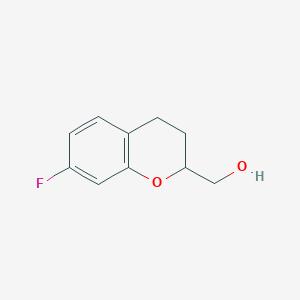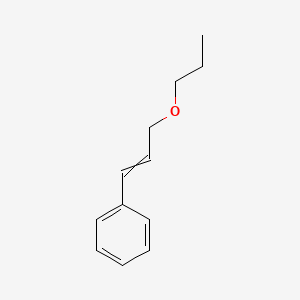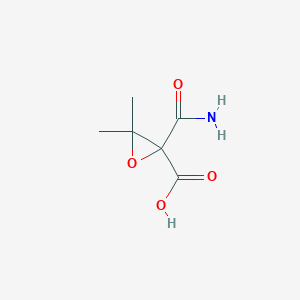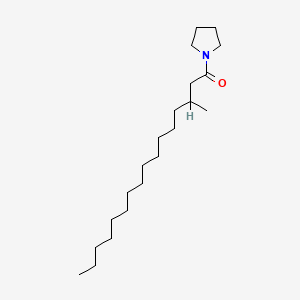
4-ethyl-N-isopropyl-N-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-N-isopropyl-N-(trifluoromethyl)aniline is an organic compound that belongs to the class of anilines. Anilines are aromatic amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by an aryl group. This compound is characterized by the presence of an ethyl group, an isopropyl group, and a trifluoromethyl group attached to the nitrogen atom of the aniline ring. The trifluoromethyl group is particularly notable for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound.
Méthodes De Préparation
The synthesis of 4-ethyl-N-isopropyl-N-(trifluoromethyl)aniline can be achieved through various synthetic routes. One common method involves the reaction of 4-ethyl-N-isopropylaniline with a trifluoromethylating agent under suitable conditions. The reaction typically requires a catalyst and may involve the use of reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate. The reaction conditions, including temperature, solvent, and reaction time, can vary depending on the specific reagents and desired yield.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
4-ethyl-N-isopropyl-N-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the nitrogen atom, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst. These reactions can reduce the nitro group to an amino group or convert other functional groups to their reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds. These reactions typically require a palladium catalyst and an organoboron reagent.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted anilines.
Applications De Recherche Scientifique
4-ethyl-N-isopropyl-N-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study the effects of trifluoromethyl groups on biological activity. It may serve as a model compound for investigating the interactions of trifluoromethylated anilines with biological targets.
Medicine: The compound’s derivatives may have potential pharmaceutical applications. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making it a valuable moiety in drug design.
Industry: In the industrial sector, the compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for various applications in material science and chemical manufacturing.
Mécanisme D'action
The mechanism of action of 4-ethyl-N-isopropyl-N-(trifluoromethyl)aniline involves its interaction with molecular targets through its functional groups. The trifluoromethyl group, being highly electronegative, can influence the compound’s reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the molecular targets.
Comparaison Avec Des Composés Similaires
4-ethyl-N-isopropyl-N-(trifluoromethyl)aniline can be compared with other similar compounds, such as:
4-(trifluoromethyl)aniline: This compound lacks the ethyl and isopropyl groups, making it less sterically hindered and potentially more reactive in certain reactions.
4-(trifluoromethyl)-N-methylaniline: This compound has a methyl group instead of the ethyl and isopropyl groups, which may affect its chemical properties and reactivity.
3,5-bis(trifluoromethyl)aniline: This compound has two trifluoromethyl groups, which can significantly enhance its electron-withdrawing properties and influence its reactivity.
The uniqueness of this compound lies in its combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C12H16F3N |
|---|---|
Poids moléculaire |
231.26 g/mol |
Nom IUPAC |
4-ethyl-N-propan-2-yl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C12H16F3N/c1-4-10-5-7-11(8-6-10)16(9(2)3)12(13,14)15/h5-9H,4H2,1-3H3 |
Clé InChI |
SGFAGJBKQOATIX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)N(C(C)C)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


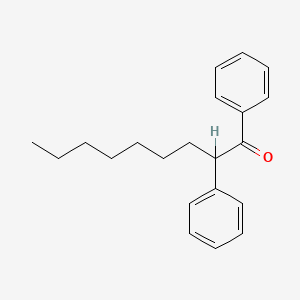
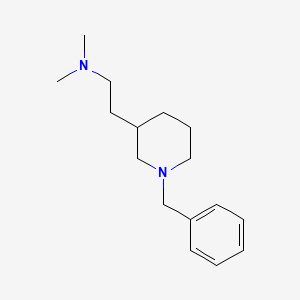
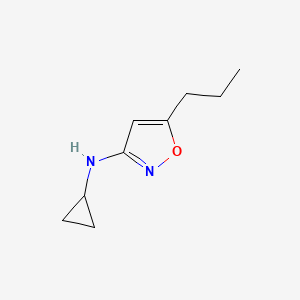
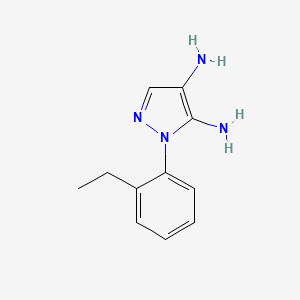
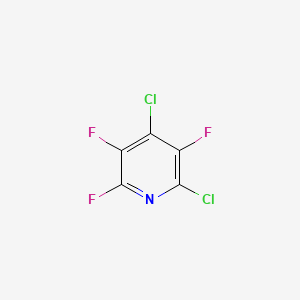
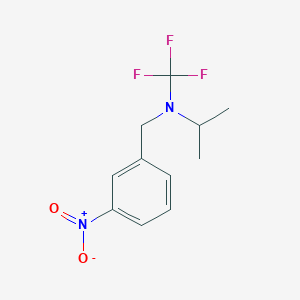
![Benzo[b]benzo[3,4]cyclobuta[1,2-e][1,4]dioxin, 4b,10a-dihydro-4b-phenyl-](/img/structure/B13959919.png)
